molecular formula C13H29NOSi B12543562 Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 153108-62-4

Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-

Cat. No.: B12543562
CAS No.: 153108-62-4
M. Wt: 243.46 g/mol
InChI Key: WDABCPAUFJREBO-UHFFFAOYSA-N
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Description

Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis to protect hydroxyl groups from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- primarily involves its role as a protecting group. The TBDMS group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .

Comparison with Similar Compounds

Uniqueness: The presence of the TBDMS group in Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- makes it unique as it provides selective protection for hydroxyl groups, which is crucial in complex organic synthesis. This selective protection allows for more efficient and targeted synthesis of complex molecules .

Properties

CAS No.

153108-62-4

Molecular Formula

C13H29NOSi

Molecular Weight

243.46 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-piperidin-2-ylethoxy)silane

InChI

InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-11-9-12-8-6-7-10-14-12/h12,14H,6-11H2,1-5H3

InChI Key

WDABCPAUFJREBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CCCCN1

Origin of Product

United States

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